![molecular formula C11H17NO B1519040 [2-(Tert-butoxy)phenyl]methanamine CAS No. 1039334-03-6](/img/structure/B1519040.png)
[2-(Tert-butoxy)phenyl]methanamine
Overview
Description
“[2-(Tert-butoxy)phenyl]methanamine” is a chemical compound with the empirical formula C11H17NO . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “[2-(Tert-butoxy)phenyl]methanamine” can be represented by the SMILES stringNCC1=C(C=CC=C1)OC(C)(C)C
. This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a methanamine (NH2CH3) and a tert-butoxy (C(CH3)3O-) group . Chemical Reactions Analysis
While specific chemical reactions involving “[2-(Tert-butoxy)phenyl]methanamine” are not available, it’s important to note that this compound, like other amines, can participate in a variety of chemical reactions. These may include reactions with acids, electrophiles, and more .Physical And Chemical Properties Analysis
“[2-(Tert-butoxy)phenyl]methanamine” is a solid substance . It has a predicted boiling point of 259.6±15.0 °C and a predicted density of 0.979±0.06 g/cm3 . The pKa of the compound is predicted to be 9.18±0.10 .Scientific Research Applications
Chemical Research
“[2-(Tert-butoxy)phenyl]methanamine” is a unique chemical compound that is used in various chemical research applications . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Amines
This compound is an example of an amine, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom . Amines have a wide range of applications in the field of chemistry, including the production of polymers, solvents, and additives .
Protodeboronation
Protodeboronation is a chemical reaction that involves the removal of a boron group from a molecule . “[2-(Tert-butoxy)phenyl]methanamine” could potentially be used in this process, as suggested by its application in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Antifungal Activity
A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for antifungal activity against Candida albicans and Aspergillus niger . This suggests that “[2-(Tert-butoxy)phenyl]methanamine” could potentially be used in the development of new antifungal agents .
Drug Design
The compound has been used in the design of novel drugs . A series of 16 novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were planned to see the effect of tetrazole on replacing triazole of fluconazole . This suggests that “[2-(Tert-butoxy)phenyl]methanamine” could be used in the design of novel drugs .
Molecular Docking
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The designed compounds were subjected to molecular docking into the active site of cytochrome P450 14 -sterol demethylase . This suggests that “[2-(Tert-butoxy)phenyl]methanamine” could potentially be used in molecular docking studies .
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFZEBQIQFAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Tert-butoxy)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.